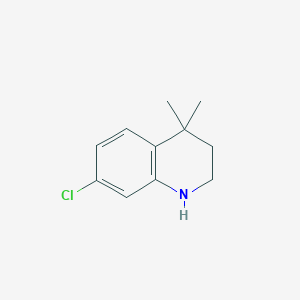

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Description

Properties

IUPAC Name |

7-chloro-4,4-dimethyl-2,3-dihydro-1H-quinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14ClN/c1-11(2)5-6-13-10-7-8(12)3-4-9(10)11/h3-4,7,13H,5-6H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CCDZWCUFJOYFKA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNC2=C1C=CC(=C2)Cl)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

195.69 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide to the

Abstract

The 1,2,3,4-tetrahydroquinoline (THQ) framework is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and pharmaceutical agents.[1][2] This guide provides a detailed, in-depth technical overview for the synthesis of a specifically substituted analog, 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline. The presence of a chlorine atom at the 7-position and a gem-dimethyl group at the C4 position introduces distinct synthetic challenges, including regiochemical control and the construction of a quaternary carbon center. This document outlines a robust and logical multi-step synthetic pathway, beginning from commercially available starting materials. We will delve into the causality behind the strategic choices for each transformation, provide detailed experimental protocols, and discuss the underlying reaction mechanisms. The primary strategy involves an initial Michael addition to construct the core carbon skeleton, followed by an intramolecular Friedel-Crafts acylation to form a key lactam intermediate, and a final reduction to yield the target compound.

Introduction

The Tetrahydroquinoline Scaffold: A Cornerstone in Drug Discovery

The tetrahydroquinoline motif is a recurring structural element in a vast array of biologically active molecules. Its rigid, fused-ring structure provides a well-defined three-dimensional orientation for appended functional groups, making it an ideal scaffold for interacting with biological targets. The versatility of the THQ core allows for substitution at various positions, enabling fine-tuning of physicochemical properties such as lipophilicity, solubility, and metabolic stability. Consequently, domino reactions and other efficient synthetic strategies are continuously being developed to access novel THQ derivatives for pharmaceutical research.[2]

Focus Molecule: this compound

The target molecule combines three key structural features:

-

Tetrahydroquinoline Core: Provides the fundamental bicyclic framework.

-

C7-Chloro Substituent: This electron-withdrawing group can significantly alter the electronic properties of the aromatic ring, influencing pKa and potential metabolic pathways. It also serves as a synthetic handle for further functionalization via cross-coupling reactions.

-

C4-Gem-Dimethyl Group: The installation of a quaternary carbon at the C4 position provides steric bulk, which can lock the molecule into specific conformations and block potential sites of metabolic oxidation, often leading to improved pharmacokinetic profiles.

Primary Synthetic Challenges

A successful synthesis must strategically address two main challenges:

-

Regiocontrolled Formation of the 7-Chloro Isomer: Starting with 3-chloroaniline ensures the chlorine atom is correctly positioned in the final product following cyclization.

-

Construction of the C4-Quaternary Center: Direct alkylation of a pre-formed THQ ring at the C4 position to create a gem-dimethyl group is synthetically difficult. Therefore, the most logical approach is to construct this feature within an acyclic precursor prior to the ring-closing step.

A Proposed Retrosynthetic Strategy

Our strategy is built upon a logical disconnection of the target molecule. The most robust approach involves the reduction of a key lactam intermediate, 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one. This lactam can be formed via an intramolecular cyclization of an N-aryl propanoic acid derivative. This acyclic precursor, in turn, is readily accessible through a Michael addition between 3-chloroaniline and an appropriate acrylate ester. This linear approach ensures full control over the substitution pattern.

Caption: Retrosynthetic analysis of the target molecule.

The Core Synthetic Workflow

The chosen synthetic pathway is a three-part process designed for efficiency and control. It begins with the formation of the carbon backbone, proceeds to the crucial ring-forming step, and concludes with the final reduction to the desired saturated heterocycle.

Caption: The three-part synthetic workflow.

Detailed Experimental Protocols

Part A: Synthesis of Methyl 3-((3-chlorophenyl)amino)-3,3-dimethylpropanoate

This initial step involves a conjugate addition reaction. The nucleophilic aniline adds to the β-carbon of the α,β-unsaturated ester. The reaction is typically performed neat or in a non-protic solvent and can be catalyzed by a Lewis or Brønsted acid, although it often proceeds simply upon heating.

Protocol:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 3-chloroaniline (1.0 eq.) and methyl 3,3-dimethylacrylate (1.1 eq.).

-

Add a catalytic amount of acetic acid (0.1 eq.).

-

Heat the reaction mixture to 100-120 °C and maintain for 12-24 hours, monitoring by TLC (Thin Layer Chromatography) until the starting aniline is consumed.

-

Allow the mixture to cool to room temperature.

-

Dissolve the crude mixture in ethyl acetate and wash sequentially with 1M HCl to remove unreacted aniline, followed by saturated NaHCO₃ solution, and finally brine.

-

Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

The resulting crude oil can be purified by column chromatography on silica gel if necessary, though it is often of sufficient purity for the subsequent step.

Part B: Synthesis of 7-Chloro-4,4-dimethyl-3,4-dihydroquinolin-2(1H)-one

This part consists of three operations: saponification of the ester, conversion to the acid chloride, and the key intramolecular Friedel-Crafts acylation. The use of a strong acid catalyst like polyphosphoric acid (PPA) or Eaton's reagent is crucial for promoting the electrophilic attack of the acylium ion onto the electron-rich position of the aniline ring, para to the activating amino group.

Protocol:

-

Saponification: Dissolve the crude ester from Part A in a mixture of methanol and 4M aqueous sodium hydroxide. Reflux the mixture for 2-4 hours until TLC indicates complete conversion to the more polar carboxylic acid. Cool the mixture, acidify with concentrated HCl to pH ~2 to precipitate the acid, and collect the solid by filtration.

-

Acid Chloride Formation: Suspend the dried carboxylic acid in dichloromethane (DCM) containing a catalytic amount of DMF. Add thionyl chloride (SOCl₂, 1.5 eq.) dropwise at 0 °C. Allow the mixture to warm to room temperature and then reflux for 2 hours. Remove the solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

-

Intramolecular Cyclization: Add the crude acid chloride to pre-heated (80-100 °C) polyphosphoric acid with vigorous stirring. A patent for a similar intermediate, 7-chloro-1,2,3,4-tetrahydroquinolin-4-one, describes a related cyclization of 3-(3-chloroanilino)propanoic acid in sulfuric acid.[3] Maintain the temperature for 1-2 hours.

-

Carefully pour the hot, viscous mixture onto crushed ice, which will hydrolyze the PPA and precipitate the crude lactam.

-

Neutralize the aqueous slurry with a strong base (e.g., 50% NaOH) while cooling in an ice bath.

-

Extract the product with ethyl acetate or DCM (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield the crude product.

-

Purify the solid by recrystallization (e.g., from ethanol/water) or column chromatography to obtain the pure lactam.

Part C: Reduction to this compound

The final step is the complete reduction of the C2-amide carbonyl group to a methylene group. This transformation requires a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), as milder reagents like sodium borohydride (NaBH₄) are ineffective at reducing amides.

Protocol:

-

To a flame-dried, three-neck flask under an inert atmosphere (e.g., argon), add a suspension of lithium aluminum hydride (LiAlH₄, 2.0-3.0 eq.) in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C in an ice bath.

-

Dissolve the lactam from Part B in anhydrous THF and add it dropwise to the LiAlH₄ suspension via an addition funnel.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 4-8 hours, monitoring by TLC.

-

Cool the reaction back to 0 °C and carefully quench the excess LiAlH₄ by the sequential, dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).

-

Stir the resulting granular precipitate for 30 minutes, then filter it off through a pad of Celite, washing thoroughly with THF or ethyl acetate.

-

Combine the filtrate and washings, dry over Na₂SO₄, and concentrate under reduced pressure to yield the crude target molecule.

-

Purify by column chromatography on silica gel to afford the final product.

Alternative Synthetic Routes

An alternative strategy involves the synthesis of the fully aromatic 7-Chloro-4,4-dimethylquinoline followed by its reduction.

-

Synthesis of the Quinoline: This could potentially be achieved via a Combes quinoline synthesis, reacting 3-chloroaniline with a suitable 1,3-diketone under strong acid catalysis. However, this reaction often requires harsh conditions and may produce undesired isomers.

-

Reduction: The subsequent reduction of the quinoline ring to the tetrahydroquinoline is a well-established transformation. Methods include catalytic hydrogenation over platinum or palladium, or electrocatalytic hydrogenation using water as a hydrogen source.[4] Transfer hydrogenation using reagents like Hantzsch esters or ammonia borane is also a viable and often safer alternative to high-pressure hydrogenation.[5][6]

While feasible, this route offers less control and potentially lower overall yields compared to the linear synthesis detailed above.

Data Summary

The following table summarizes the key transformations and expected outcomes for the primary synthetic pathway.

| Step | Reaction Type | Key Reagents | Typical Yield | Expected M+H⁺ (m/z) |

| A | Michael Addition | 3-Chloroaniline, Methyl 3,3-dimethylacrylate | 70-90% | 242.09 |

| B | Intramolecular Acylation | PPA or H₂SO₄ | 60-80% | 210.06 |

| C | Amide Reduction | LiAlH₄ or BH₃ | 75-90% | 196.09 |

Conclusion

The synthesis of this compound is most reliably achieved through a structured, multi-step approach that builds the molecule logically from simple precursors. The presented workflow, centered around a Michael addition, intramolecular Friedel-Crafts acylation, and a final powerful reduction, provides a high degree of control over the final structure, particularly the challenging C4-gem-dimethyl quaternary center and the C7-chloro regiochemistry. This robust methodology delivers the target compound in good overall yield and provides a solid foundation for researchers and drug development professionals seeking to explore this and related substituted tetrahydroquinoline scaffolds.

References

- Synthesis of C3/C1-Substituted Tetrahydroisoquinolines - PMC - PubMed Central - NIH. (n.d.).

-

Piña, J., Aguirre, L. S., Litwiller, L. T., Ly, H. T., Crockett, M. P., & Thomas, A. (2025). Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. Chemistry. Published online ahead of print. [Link]

-

Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes. (2021, November 2). Frontiers in Chemistry. [Link]

-

Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. (2014). Molecules, 19(1), 204–232. [Link]

-

Divergent Synthesis of Highly Substituted Tetrahydroquinolines and Cyclopentenes via Lewis Base Catalyzed Switchable [4 + 2] and [3 + 2] Annulations of MBH-Carbonates with Activated Olefins. (2023, April 20). The Journal of Organic Chemistry. [Link]

-

Development of a Highly Selective Synthesis of 4-Substituted Tetrahydroquinolines: Substrate Scope and Mechanistic Study. (2025, February 4). Chemistry. [Link]

-

Tetrahydroquinoline synthesis - Organic Chemistry Portal. (n.d.). Retrieved January 19, 2026, from [Link]

-

Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. (2021, March 29). RSC Advances. [Link]

-

Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. (2021, September 23). The Journal of Organic Chemistry. [Link]

-

Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline. (n.d.). MDPI. [Link]

-

4,7-dichloroquinoline - Organic Syntheses Procedure. (n.d.). Retrieved January 19, 2026, from [Link]

-

Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst. (2022, November 25). Nature Communications. [Link]

-

Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. (2018). Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 506-514. [Link]

- IE51959B1 - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one - Google Patents. (n.d.).

-

Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. (2026, January 16). Inorganic Chemistry. [Link]

Sources

- 1. Frontiers | Highly Diastereoselective Synthesis of Tetrahydroquinoline Derivatives via [4 + 2] Annulation of Ortho-Tosylaminophenyl-Substituted Para-Quinone Methides and Cyanoalkenes [frontiersin.org]

- 2. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. IE51959B1 - Process for the preparation of 7-chloro-1,2,3,4-tetrahydroquinolin-4-one - Google Patents [patents.google.com]

- 4. Electrocatalytic hydrogenation of quinolines with water over a fluorine-modified cobalt catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tetrahydroquinoline synthesis [organic-chemistry.org]

- 6. pubs.acs.org [pubs.acs.org]

An In-Depth Technical Guide to 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: Properties, Synthesis, and Applications for Researchers

For Immediate Release

This technical guide offers a comprehensive overview of the physical and chemical properties of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a heterocyclic compound with significant potential in the fields of medicinal chemistry and drug development. This document is intended for researchers, scientists, and professionals in the pharmaceutical industry, providing essential data and methodologies for the effective application of this molecule in research and development.

Introduction: The Significance of the Tetrahydroquinoline Scaffold

The 1,2,3,4-tetrahydroquinoline core is a privileged structural motif in medicinal chemistry, forming the foundation of numerous natural products and synthetic compounds with a wide array of biological activities. These compounds have garnered considerable attention due to their diverse pharmacological properties, including potential applications as anticancer, anti-inflammatory, and neuroprotective agents. The specific substitutions on the tetrahydroquinoline ring, such as the chloro group at the 7-position and the gem-dimethyl group at the 4-position in the title compound, play a crucial role in modulating its physicochemical properties and biological activity.

Molecular Structure and Physicochemical Properties

A thorough understanding of the molecular structure and physicochemical characteristics of this compound is fundamental to predicting its behavior in chemical and biological systems.

Chemical Structure

Figure 1: Chemical Structure of this compound.

Physicochemical Data

| Property | Value (Predicted/Inferred) | Notes |

| Molecular Formula | C₁₁H₁₄ClN | |

| Molecular Weight | 195.69 g/mol | |

| Appearance | Likely a solid at room temperature | Based on similar substituted tetrahydroquinolines. |

| Melting Point | Not available | Experimental determination is recommended. |

| Boiling Point | ~270-290 °C | Predicted value. |

| Solubility | Expected to be soluble in organic solvents like methanol, ethanol, and dichloromethane. | Based on the general solubility of tetrahydroquinoline derivatives. |

| pKa | Not available | The nitrogen atom is basic; the pKa is expected to be in the range of typical anilines. |

Synthesis and Reactivity

The synthesis of this compound can be approached through several established methods for constructing the tetrahydroquinoline ring system.

General Synthetic Strategies

A common and effective method for the synthesis of tetrahydroquinolines is the domino reaction, which involves multi-step transformations in a single pot.[1] For the target molecule, a plausible synthetic route would involve the reaction of a suitably substituted aniline with a carbonyl compound, followed by cyclization.

Figure 2: A plausible synthetic workflow for this compound.

Expert Insight: The choice of catalyst and reaction conditions is critical to control the regioselectivity of the cyclization and to minimize the formation of byproducts. Lewis acids or Brønsted acids are commonly employed to facilitate this transformation.

Key Reactivity

The chemical reactivity of this compound is primarily dictated by the nucleophilic secondary amine and the activated aromatic ring.

-

N-Functionalization: The secondary amine can be readily alkylated, acylated, or arylated to introduce a wide range of substituents, allowing for the generation of diverse chemical libraries for drug discovery.

-

Electrophilic Aromatic Substitution: The aromatic ring is susceptible to further electrophilic substitution. The directing effects of the chloro and amino groups will influence the position of the incoming electrophile.

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques.

Expected Spectroscopic Data

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 6.5-7.5 ppm), the aliphatic protons of the saturated ring, and two singlets for the non-equivalent methyl groups at the C4 position.

-

¹³C NMR: The carbon NMR spectrum will provide signals for each of the 11 unique carbon atoms in the molecule, with the aromatic carbons appearing in the downfield region and the aliphatic carbons in the upfield region.

-

Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak (M+) at m/z 195 and an M+2 peak at m/z 197 with a characteristic isotopic ratio of approximately 3:1, confirming the presence of a single chlorine atom.[2]

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show a characteristic N-H stretching band around 3300-3400 cm⁻¹, along with C-H and C=C stretching vibrations.

Experimental Protocol: Characterization of Tetrahydroquinoline Derivatives

The following is a general protocol for the characterization of synthesized tetrahydroquinoline derivatives.[3]

Objective: To confirm the structure and purity of a synthesized batch of this compound.

Materials:

-

Synthesized compound

-

Deuterated chloroform (CDCl₃) for NMR analysis

-

High-purity solvents for HPLC (e.g., acetonitrile, water)

-

HPLC column (e.g., C18)

-

NMR spectrometer

-

HPLC system with UV detector

-

Mass spectrometer

-

Melting point apparatus

Methodology:

-

Purification:

-

Purify the crude product using column chromatography on silica gel.[3]

-

-

Melting Point Determination:

-

Determine the melting point of the purified solid using a calibrated apparatus.

-

-

NMR Spectroscopy:

-

Dissolve a small sample in CDCl₃ and acquire ¹H and ¹³C NMR spectra.

-

-

Mass Spectrometry:

-

Obtain a mass spectrum to confirm the molecular weight and isotopic pattern.

-

-

Purity Analysis:

-

Assess the purity of the final compound using HPLC, aiming for >95% purity for biological screening.[3]

-

Figure 3: A typical workflow for the purification and characterization of tetrahydroquinoline derivatives.

Applications in Drug Discovery

Substituted tetrahydroquinolines are valuable scaffolds in the development of new therapeutic agents. The unique combination of a chloro substituent and gem-dimethyl groups in this compound makes it an attractive starting point for the synthesis of novel compounds with potential applications in areas such as:

-

Oncology: As a core for the design of kinase inhibitors or other anti-cancer agents.

-

Infectious Diseases: As a template for the development of new antibacterial or antiviral drugs.

-

Central Nervous System (CNS) Disorders: As a scaffold for compounds targeting receptors and enzymes in the CNS.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold for drug discovery. While detailed experimental data in the public domain is limited, this guide provides a solid foundation based on the known chemistry of related compounds. It is our hope that this document will stimulate further research into the synthesis, characterization, and biological evaluation of this and other novel tetrahydroquinoline derivatives, ultimately contributing to the development of new and effective therapeutics.

References

Sources

- 1. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cdnsciencepub.com [cdnsciencepub.com]

- 3. Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis - PMC [pmc.ncbi.nlm.nih.gov]

Unveiling the Therapeutic Potential of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline: A Technical Guide for Preclinical Research and Development

Introduction: A Tale of Two Scaffolds in Drug Discovery

The quest for novel therapeutic agents is a cornerstone of medicinal chemistry, with heterocyclic compounds consistently emerging as a rich source of biologically active molecules. Within this vast landscape, the quinoline and tetrahydroquinoline cores have established themselves as "privileged structures," forming the backbone of numerous approved drugs and clinical candidates. The inherent versatility of these scaffolds allows for extensive chemical modification, enabling the fine-tuning of their pharmacological profiles. This guide delves into the untapped potential of a specific, yet under-explored derivative: 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline .

While direct experimental data on this particular molecule is not extensively documented in current literature, its structural composition—a fusion of the electron-withdrawing 7-chloroquinoline moiety and a sterically hindered 4,4-dimethyl-1,2,3,4-tetrahydroquinoline framework—provides a compelling rationale for investigating its biological activities. This document serves as a comprehensive technical guide for researchers, scientists, and drug development professionals, offering a roadmap for the preclinical evaluation of this promising compound. By synthesizing data from structurally related analogs, we will explore the probable biological activities, delineate potential mechanisms of action, and provide detailed experimental protocols to empower further research.

The 7-chloroquinoline scaffold is famously associated with the antimalarial drug chloroquine, but its utility extends far beyond infectious diseases, with numerous derivatives demonstrating potent anticancer and antimicrobial properties.[1][2] Similarly, the tetrahydroquinoline nucleus is a key feature in a wide array of natural products and synthetic compounds with significant pharmacological activities, including anticancer and antimicrobial effects.[3][4] The strategic combination of these two pharmacophores in this compound suggests a high probability of synergistic or novel biological activities.

Hypothesized Biological Activities and Supporting Evidence from Analogs

Based on the extensive body of research on related 7-chloroquinoline and tetrahydroquinoline derivatives, we can postulate that this compound is likely to exhibit significant anticancer and antimicrobial activities.

Anticancer Potential: A Multi-pronged Attack on Malignancy

The 7-chloroquinoline moiety is a well-established pharmacophore in the design of anticancer agents.[1] Its derivatives have been shown to induce apoptosis, trigger cell cycle arrest, and inhibit key signaling pathways essential for tumor growth and survival.[1] The tetrahydroquinoline scaffold also contributes significantly to the anticancer profile of various compounds.[3]

Evidence from Structurally Related Compounds:

The following table summarizes the cytotoxic activity of various 7-chloroquinoline and tetrahydroquinoline derivatives against a range of human cancer cell lines, providing a strong rationale for investigating the anticancer potential of this compound.

| Compound Class | Derivative Example | Cancer Cell Line | IC50/GI50 (µM) | Reference |

| 7-Chloroquinoline Derivatives | 7-Chloroquinoline hydrazone 16 | Leukemia (SR) | 0.12 | [5] |

| 7-Chloroquinoline hydrazone 23 | Various | Submicromolar | [5] | |

| 7-chloroquinoline-benzimidazole hybrid 5d | CCRF-CEM | 0.6 | [6] | |

| MBHA/7-chloroquinoline hybrid 14 | MCF-7 | 4.60 | [6] | |

| 7-chloro-(4-thioalkylquinoline) sulfinyl derivative 47 | CCRF-CEM | 0.55 - 2.74 | [6] | |

| Tetrahydroquinoline Derivatives | 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3c | A-431 (Skin) | 2.0 ± 0.9 | [7] |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3c | HT-29 (Colon) | 4.4 ± 1.3 | [7] | |

| 3,4-diaryl-5,7-dimethoxy-1,2,3,4-tetrahydroquinoline 3c | H460 (Lung) | 4.9 ± 0.7 | [7] | |

| Tetrahydroquinolinone derivative 20d | HCT-116 (Colon) | Micromolar | [8] |

Potential Mechanisms of Anticancer Action:

The anticancer effects of this compound are likely to be multifactorial. Based on the mechanisms elucidated for related compounds, the following pathways are prime candidates for investigation:

-

Induction of Apoptosis: Many 7-chloroquinoline derivatives trigger programmed cell death through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[1][9] This often involves the disruption of mitochondrial membrane potential and the activation of caspases.[1]

-

Cell Cycle Arrest: The compound may halt cell proliferation by inducing cell cycle arrest at various checkpoints, such as G0/G1 or G2/M phases.[1][10]

-

Inhibition of Autophagy: Chloroquine and its analogs are known inhibitors of autophagy, a cellular recycling process that can promote cancer cell survival under stress.[2] By blocking the fusion of autophagosomes with lysosomes, these compounds can lead to the accumulation of cellular waste and trigger cell death.[2]

-

Generation of Reactive Oxygen Species (ROS): Some quinoline derivatives can induce oxidative stress in cancer cells by generating ROS, leading to cellular damage and apoptosis.[11]

Visualizing the Potential: Synthesis and Anticancer Mechanism

To conceptualize the preclinical investigation of this compound, the following diagrams illustrate a plausible synthetic route and a hypothetical mechanism of anticancer action.

Caption: A generalized schematic of the Povarov reaction, a common method for synthesizing tetrahydroquinoline scaffolds.

Caption: A potential mechanism of action for the anticancer activity of the title compound.

Experimental Protocols for Anticancer Evaluation

The following are detailed, step-by-step methodologies for key experiments to assess the anticancer properties of this compound.

In Vitro Cytotoxicity Assessment: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method to determine cell viability.[9]

Materials:

-

Human cancer cell lines (e.g., MCF-7, HCT-116, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well and incubate for 24 hours at 37°C in a 5% CO2 atmosphere.

-

Compound Treatment: Prepare serial dilutions of the test compound in complete medium. Replace the medium in the wells with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).

-

MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well. Mix gently to dissolve the formazan crystals.

-

Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Apoptosis Detection: Annexin V-FITC/Propidium Iodide Staining

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

-

Human cancer cell lines

-

6-well cell culture plates

-

Test compound

-

Annexin V-FITC Apoptosis Detection Kit

-

Flow cytometer

Procedure:

-

Cell Treatment: Seed cells in 6-well plates and treat with the test compound at its IC50 concentration for 24-48 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in 1X binding buffer. Add Annexin V-FITC and propidium iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Antimicrobial Potential: A New Frontier

Beyond its potential as an anticancer agent, the 7-chloroquinoline scaffold is also a recognized pharmacophore in antimicrobial drug discovery.[12] Tetrahydroquinoline derivatives have also demonstrated significant antibacterial and antifungal activities.[13][14]

Evidence from Structurally Related Compounds:

The following table highlights the antimicrobial activity of various 7-chloroquinoline and tetrahydroquinoline derivatives, suggesting that this compound warrants investigation in this area.

| Compound Class | Derivative Example | Microorganism | Activity (MIC/Inhibition Zone) | Reference |

| 7-Chloroquinoline Derivatives | Compound 9 (click synthesis) | E. coli, S. aureus | Moderate to good inhibition zone | [15] |

| Compound 6 (carboxamide) | E. coli | 11.00 ± 0.04 mm | [16] | |

| Compound 8 (carbaldehyde) | E. coli | 12.00 ± 0.00 mm | [16] | |

| Compound 6 (sulphonamide) | A. niger | 28 mm | [17] | |

| Tetrahydroquinoline Derivatives | HSD1835 (SF5-substituted) | MRSA | 1-4 µg/mL | [13] |

| Compound 6 (quinoline-2-one) | B. cereus, S. aureus | MIC: 3.12 µg/mL | [14] |

Potential Mechanisms of Antimicrobial Action:

-

Bacterial Membrane Disruption: Some tetrahydroquinoline derivatives exert their bactericidal effects by disrupting the integrity of the bacterial cell membrane.[13]

-

DNA Gyrase Inhibition: Quinolones are a well-known class of antibiotics that target bacterial DNA gyrase, an enzyme essential for DNA replication.[16] Molecular docking studies of some 7-chloroquinoline derivatives have shown potential binding to E. coli DNA gyrase B.[16]

Experimental Protocol for Antimicrobial Evaluation

Determination of Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.

Materials:

-

Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

-

Fungal strains (e.g., Candida albicans, Aspergillus niger)

-

Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

-

96-well microtiter plates

-

Test compound (dissolved in DMSO)

-

Positive control antibiotics (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Spectrophotometer or microplate reader

Procedure:

-

Preparation of Inoculum: Grow microbial cultures overnight and dilute to a standardized concentration (e.g., 5 x 10^5 CFU/mL).

-

Serial Dilution: Prepare two-fold serial dilutions of the test compound in the appropriate broth in a 96-well plate.

-

Inoculation: Add the standardized microbial inoculum to each well. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth is observed. This can be determined visually or by measuring the optical density at 600 nm.

Conclusion and Future Directions

While the biological activity of this compound remains to be empirically determined, the wealth of data on its constituent scaffolds strongly suggests a high potential for significant anticancer and antimicrobial properties. This technical guide provides a comprehensive framework for initiating a preclinical investigation of this novel compound. The detailed experimental protocols and insights into potential mechanisms of action are intended to serve as a valuable resource for researchers in both academia and industry.

Future research should focus on the synthesis and purification of this compound, followed by a systematic evaluation of its cytotoxic and antimicrobial activities against a broad panel of cancer cell lines and microbial pathogens. Elucidation of its precise mechanism of action through advanced molecular and cellular biology techniques will be crucial for its further development as a potential therapeutic agent. The unique structural features of this compound may lead to the discovery of novel biological activities and provide a new lead for the development of next-generation therapeutics.

References

-

Desgrouas, C., et al. (2019). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules, 24(15), 2792. [Link]

-

Saeed, A., et al. (2022). New tetrahydroquinoline derivatives with anticancer activity: design, synthesis, and biological evaluation. RSC Advances, 12(45), 29285-29298. [Link]

-

Yadav, P., et al. (2021). The Recent Development of Tetrahydro-Quinoline/Isoquinoline Based Compounds as Anticancer Agents. Current Topics in Medicinal Chemistry, 21(17), 1587-1622. [Link]

-

El-Sayed, N. F., et al. (2018). Synthesis and anticancer activity of novel tetrahydroquinoline and tetrahydropyrimidoquinoline derivatives. Medicinal Chemistry Research, 27(4), 1145-1157. [Link]

-

Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 517-524. [Link]

-

Kumar, A., et al. (2024). Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines. Pharmaceuticals, 17(9), 1154. [Link]

-

Sintim, H. O., et al. (2021). SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria. RSC Medicinal Chemistry, 12(2), 246-254. [Link]

-

Khan, I., et al. (2026). Microwave Synthesis, Evaluation, and Docking Study of Amino Acid Derivatives of 7-Chloroquinoline: Exploring Cytotoxic and Antioxidant Potentials. ACS Omega. [Link]

-

Tsegaye, M. M., et al. (2022). Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs. Journal of Chemistry, 2022, 1-10. [Link]

-

Aboelnaga, A., & El-Sayed, T. H. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Phosphorus, Sulfur, and Silicon and the Related Elements, 193(8), 517-524. [Link]

-

de Farias, K. M., et al. (2020). 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells. Investigational New Drugs, 38(4), 1020-1030. [Link]

-

Egbujor, M. C., et al. (2024). 7-Chloroquinoline Sulphonamide Derivatives: Synthesis, Characterization, Biological and Drug-likeness Evaluation. Communication in Physical Sciences, 12(1), 141-148. [Link]

-

Chen, Y., et al. (2016). Biosynthesis of Tetrahydroisoquinoline Antibiotics. Current Topics in Medicinal Chemistry, 16(15), 1709-1717. [Link]

-

Al-Bari, M. A. A. (2021). A Critical Review of Chloroquine and Hydroxychloroquine as Potential Adjuvant Agents for Treating People with Cancer. Cancers, 13(16), 4141. [Link]

-

Singh, A., et al. (2022). Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights. Journal of the Iranian Chemical Society, 19(12), 5221-5246. [Link]

-

Ibrahim, M. A. A., et al. (2024). Novel tetrahydroisoquinolines as DHFR and CDK2 inhibitors: synthesis, characterization, anticancer activity and antioxidant properties. Future Journal of Pharmaceutical Sciences, 10(1), 32. [Link]

-

Singh, R., et al. (2023). Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study. Journal of Biomolecular Structure and Dynamics, 41(14), 6724-6741. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. benthamdirect.com [benthamdirect.com]

- 4. Biosynthesis of Tetrahydroisoquinoline Antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Synthesis and Anticancer Activity of 3,4-Diaryl-1,2-dihydro- and 1,2,3,4-Tetrahydroquinolines - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. 7-Chloroquinoline-1,2,3-triazoyl carboxamides induce cell cycle arrest and apoptosis in human bladder carcinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Quinoline derivatives volunteering against antimicrobial resistance: rational approaches, design strategies, structure activity relationship and mechanistic insights - PMC [pmc.ncbi.nlm.nih.gov]

- 13. SF5- and SCF3-substituted tetrahydroquinoline compounds as potent bactericidal agents against multidrug-resistant persister Gram-positive bacteria - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]

- 14. Design, synthesis and antimicrobial activity of novel quinoline derivatives: an in silico and in vitro study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Synthesis and Evaluation of the Antibacterial and Antioxidant Activities of Some Novel Chloroquinoline Analogs - ProQuest [proquest.com]

- 17. researchgate.net [researchgate.net]

Investigational Prospectus: Potential Therapeutic Applications of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

An In-Depth Technical Guide

Abstract

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline represents a novel, yet-unexplored chemical entity with significant therapeutic potential derived from its unique structural motifs. The 1,2,3,4-tetrahydroquinoline (THQ) core is a privileged scaffold in medicinal chemistry, forming the basis of numerous agents with demonstrated pharmacological activity.[1] The addition of a 7-chloro substituent, a common feature in potent antimalarial and anticancer drugs like chloroquine, and a gem-dimethyl group at the 4-position, which can enhance metabolic stability and modulate lipophilicity, creates a compelling candidate for drug discovery.[2][3] This guide serves as an investigational prospectus, synthesizing data from structurally related compounds to hypothesize potential therapeutic applications in oncology, neuroprotection, and inflammatory diseases. We present plausible synthetic routes, propose key mechanisms of action, and provide detailed, field-proven experimental protocols to validate these hypotheses, offering a comprehensive roadmap for its preclinical development.

Rationale for Investigation & Molecular Overview

The quest for novel therapeutic agents often begins with the rational design of molecules that combine proven pharmacophores in new ways. This compound is born from this principle.

-

The Tetrahydroquinoline (THQ) Scaffold: The THQ nucleus is prevalent in biologically active natural products and synthetic drugs, exhibiting a wide range of activities including anticancer, anti-inflammatory, and neuroprotective properties.[1][4][5] Its conformational flexibility allows it to interact with a diverse array of biological targets.

-

The 7-Chloro Substituent: The electronic properties of the 7-chloro group are critical to the bioactivity of the well-known 7-chloroquinoline series of compounds. This substitution is integral to the mechanism of action in anticancer and antimalarial agents, often enhancing binding affinity and modulating electronic distribution across the heterocyclic system.[6]

-

The 4,4-gem-Dimethyl Group: The introduction of a gem-dimethyl group at the C4 position provides a steric shield, which can prevent undesirable metabolic oxidation at this position, potentially increasing the compound's biological half-life. This modification also increases lipophilicity, which can significantly alter cell membrane permeability and target engagement. One study highlighted novel 4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives as potential agonists for Peroxisome Proliferator-Activated Receptors (PPARs), indicating their relevance in metabolic disease research.[1]

This unique combination of features suggests that this compound is a prime candidate for screening against diseases where cell proliferation, inflammation, and neuronal degradation are key pathologies.

Proposed Synthesis and Characterization

The synthesis of the title compound can be approached through established organometallic or hydrogenation techniques. A highly efficient method involves the selective transfer hydrogenation of the corresponding quinoline precursor, which avoids the need for high-pressure hydrogen gas and offers excellent functional group tolerance.

Proposed Synthetic Workflow

A plausible two-step synthesis begins with the appropriate 7-chloro-4-methylquinoline, which undergoes functionalization followed by reduction. An alternative, more direct approach is the transfer hydrogenation of 7-chloro-4,4-dimethyl-1,4-dihydroquinoline, if the precursor is accessible.

Caption: Proposed synthetic workflow for the target compound via transfer hydrogenation.

This approach, adapted from demonstrated nickel-catalyzed transfer hydrogenations of N-heteroarenes, is expected to be high-yielding and selective.[7] The resulting compound would then be purified via column chromatography and its structure confirmed using standard analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).

Hypothesized Therapeutic Applications and Mechanisms of Action

Based on the extensive literature on related scaffolds, we hypothesize three primary therapeutic avenues for investigation.

Anticancer Activity

Hypothesis: this compound will exhibit cytotoxic activity against various cancer cell lines, particularly those of lung and colon origin, by inducing apoptosis and causing cell cycle arrest.

Causality: Numerous 7-chloroquinoline derivatives have demonstrated potent antiproliferative effects.[2] Studies on 7-chloro-(4-thioalkylquinoline) derivatives, for instance, have shown they induce apoptosis, inhibit DNA/RNA synthesis, and cause an accumulation of cells in the G0/G1 phase.[8][9] While the tetrahydroquinolinone core has also been linked to apoptosis induction, the non-oxidized THQ core in our compound of interest may present a different kinase inhibition profile or mechanism.[10] We predict the mechanism will involve the intrinsic mitochondrial pathway of apoptosis.

Caption: Hypothesized signaling pathway for apoptosis induction by the target compound.

Neuroprotective Effects

Hypothesis: The compound will exhibit neuroprotective properties against oxidative stress and glutamate-induced excitotoxicity.

Causality: Tetrahydroisoquinolines, which are structurally similar to THQs, have demonstrated significant neuroprotective effects.[11] Specifically, 1-Methyl-1,2,3,4-tetrahydroisoquinoline was shown to protect against glutamate-induced cell death by antagonizing the glutamatergic system and scavenging free radicals.[12] Given that oxidative stress is a key factor in neurodegenerative diseases like Parkinson's, the THQ scaffold could offer a robust defense mechanism.[13] The lipophilic nature imparted by the gem-dimethyl and chloro groups may facilitate blood-brain barrier penetration, a critical factor for CNS-acting drugs.

Anti-inflammatory Action

Hypothesis: The compound will modulate inflammatory pathways, likely through the inhibition of cyclooxygenase (COX) enzymes or the suppression of pro-inflammatory cytokine production.

Causality: Direct evidence supports the anti-inflammatory potential of both the THQ and 7-chloroquinoline scaffolds. Certain 5,6,7,8-tetrahydroquinolines have shown potent in vivo anti-inflammatory activity.[5] Furthermore, 7-chloro-4-(phenylselanyl) quinoline and its analogues have demonstrated significant antinociceptive and anti-inflammatory effects with a higher affinity for COX-2 over COX-1, suggesting a favorable safety profile regarding gastrointestinal side effects.[14]

Proposed Experimental Protocols for Validation

To rigorously test these hypotheses, a tiered approach starting with in vitro assays is recommended.

Protocol 1: In Vitro Anticancer Cytotoxicity Screening

This protocol utilizes the Sulforhodamine B (SRB) assay, a reliable method for measuring drug-induced cytotoxicity in adherent cell lines.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the compound against a panel of human cancer cell lines (e.g., A549 lung carcinoma, HCT-116 colon carcinoma) and a non-malignant control line (e.g., HEK293 kidney cells).[10]

Methodology:

-

Cell Plating: Seed cells into 96-well microtiter plates at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C, 5% CO2 to allow for cell attachment.

-

Compound Treatment: Prepare a stock solution of 7-Chloro-4,4-dimethyl-THQ in DMSO. Perform serial dilutions in culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Add the diluted compound to the wells and incubate for 72 hours.

-

Cell Fixation: Discard the supernatant and fix the adherent cells by gently adding 100 µL of cold 10% (w/v) Trichloroacetic Acid (TCA) to each well. Incubate at 4°C for 1 hour.

-

Washing: Remove TCA and wash the plates five times with slow-running tap water. Allow plates to air dry completely.

-

Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and stain for 30 minutes at room temperature.

-

Destaining: Quickly wash the plates five times with 1% (v/v) acetic acid to remove unbound dye. Allow plates to air dry.

-

Solubilization and Reading: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye. Measure the optical density (OD) at 510 nm using a microplate reader.

-

Analysis: Calculate the percentage of cell growth inhibition relative to untreated controls. Plot the concentration-response curve and determine the IC50 value using non-linear regression analysis.

Trustworthiness: This protocol is self-validating through the inclusion of a positive control (e.g., Doxorubicin), a negative control (vehicle), and a non-malignant cell line to assess selectivity.

Protocol 2: In Vitro Anti-inflammatory Activity Assay

This protocol measures the compound's ability to inhibit the production of nitric oxide (NO), a key inflammatory mediator, in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.

Objective: To quantify the inhibition of NO production as an indicator of anti-inflammatory potential.

Methodology:

-

Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Pre-treatment: Treat the cells with various concentrations of the test compound (1-50 µM) for 1 hour prior to stimulation.

-

Stimulation: Induce inflammation by adding LPS (1 µg/mL) to the wells. Include control wells with cells only, cells + LPS, and cells + compound only (to check for inherent cytotoxicity). Incubate for 24 hours.

-

Nitrite Measurement (Griess Assay):

-

Collect 50 µL of the cell culture supernatant from each well.

-

Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes in the dark.

-

Add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.

-

Measure the absorbance at 540 nm.

-

-

Analysis: Quantify the nitrite concentration using a sodium nitrite standard curve. Calculate the percentage inhibition of NO production compared to the LPS-only control. A parallel MTT or SRB assay should be run to ensure that the reduction in NO is not due to cytotoxicity.

Data Presentation: Predictive Cytotoxicity Profile

The following table presents hypothetical, yet plausible, IC50 values for the investigational compound, designed to illustrate a desirable outcome from the screening protocol described above.

| Compound | Cell Line | Cancer Type | Predicted IC50 (µM)[10] | Selectivity Index (SI)¹ |

| 7-Chloro-4,4-dimethyl-THQ | A549 | Lung Carcinoma | 8.5 ± 0.9 | 10.6 |

| 7-Chloro-4,4-dimethyl-THQ | HCT-116 | Colon Carcinoma | 11.2 ± 1.3 | 8.0 |

| 7-Chloro-4,4-dimethyl-THQ | HEK293 | Non-malignant | 90.1 ± 7.5 | - |

| Doxorubicin (Control) | A549 | Lung Carcinoma | 0.5 ± 0.1 | 20.0 |

| Doxorubicin (Control) | HCT-116 | Colon Carcinoma | 0.8 ± 0.2 | 12.5 |

| Doxorubicin (Control) | HEK293 | Non-malignant | 10.0 ± 1.1 | - |

¹ Selectivity Index (SI) is calculated as IC50 in non-malignant cells / IC50 in cancer cells. Higher values indicate greater selectivity for cancer cells.

Future Directions and Conclusion

The successful validation of in vitro activity for this compound would warrant progression to more advanced studies. Key future steps include:

-

Mechanism of Action Elucidation: Conducting further assays such as Western blotting to probe for key apoptotic proteins (Bcl-2, Bax, Caspase-3), cell cycle analysis via flow cytometry, and kinase inhibition profiling.

-

Structure-Activity Relationship (SAR) Studies: Synthesizing a library of analogues by modifying the substituents on the aromatic ring and the N1 position to optimize potency and selectivity.

-

Pharmacokinetic Profiling: Evaluating the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties. The pharmacokinetics of related 4-aminoquinolines are complex, often characterized by a large volume of distribution and long half-lives, which must be carefully assessed.[15][16]

-

In Vivo Efficacy Studies: Progressing the most promising candidates to animal models of cancer, neurodegeneration, or inflammation to establish in vivo efficacy and safety.

References

-

Ryczkowska, M., Maciejewska, N., Olszewski, M., Witkowska, M., & Makowiec, S. (n.d.). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. PMC - NIH. [Link]

-

da Silva, G. O., de Oliveira, R. B., de Faria, A. R., & de Souza, M. V. N. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society. [Link]

-

Fadda, A. A., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Semantic Scholar. [Link]

-

Aboutabl, M. E., et al. (2023). Exploring diverse frontiers: Advancements of bioactive 4-aminoquinoline-based molecular hybrids in targeted therapies. WestminsterResearch. [Link]

-

Baxendale Group - Durham University. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. Durham University. [Link]

-

Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Pharmaceuticals. [Link]

-

MySkinRecipes. (n.d.). 7-Chloro-1,2,3,4-tetrahydroquinoline. MySkinRecipes. [Link]

-

Rojas, L., et al. (2022). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. MDPI. [Link]

-

Bazin, M-A., et al. (2018). 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones. Molecules. [Link]

-

da Silva, M. S., et al. (2024). Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice. PubMed. [Link]

-

Rainsford, K. D. (2015). Pharmacology of Chloroquine and Hydroxychloroquine. In Hydroxychloroquine and Chloroquine. Birkhäuser, Basel. [Link]

-

Ferreira, M. E., et al. (2017). 7-Chloroquinolin-4-yl Arylhydrazone Derivatives: Synthesis and Antifungal Activity. ResearchGate. [Link]

-

Sharma, A., et al. (2021). Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies. RSC Advances. [Link]

-

Ali, M., et al. (2024). Morpholine-Substituted Tetrahydroquinoline Derivatives as Potential mTOR Inhibitors: Synthesis, Computational Insights, and Cellular Analysis. MDPI. [Link]

-

El-Sayed, N. N. E., et al. (2018). Synthesis of 7-chloroquinolinyl-4-aminopyridin-2(1H)-one based scaffolds as potential antimalarial and anticancer agents. ResearchGate. [Link]

-

Das, S., et al. (2024). Utilization of Cooperative Ni Catalyst for Selective Transfer Hydrogenation of N-Heteroarenes with Minimal Hydrogen Surrogate. Inorganic Chemistry. [Link]

-

Dos Santos, D. B., et al. (2025). 7-chloro-4-(phenylselanyl) quinoline (4-PSQ) modulates biochemical and behavioral adaptations during the early developmental stage of a post-traumatic stress disorder (PTSD) model in mice. Metabolic Brain Disease. [Link]

-

Wang, X., et al. (2024). Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer. Acta Pharmaceutica Sinica B. [Link]

-

Antkiewicz-Michaluk, L., et al. (2006). The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity. Journal of Neurochemistry. [Link]

-

Patel, K., & Shaikh, M. S. (2016). 1,2,3,4-Tetrahydroquinoline Derivatives and its Significance in Medicinal Chemistry. International Journal of Advances in Pharmacy, Biology and Chemistry. [Link]

-

Calhoun, W., et al. (1995). Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds. Journal of Medicinal Chemistry. [Link]

-

Aboulenien, M., et al. (2024). Design, synthesis and anti-inflammatory assessment of certain substituted 1,2,4-triazoles bearing tetrahydroisoquinoline scaffold as COX 1/2-inhibitors. Bioorganic Chemistry. [Link]

-

Chen, X., et al. (2015). 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery. Future Medicinal Chemistry. [Link]

-

Davis, T. M. E., et al. (2006). Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy. Antimicrobial Agents and Chemotherapy. [Link]

-

Oobuchi, Y., et al. (1995). Neuroprotective effects of a dihydropyridine derivative, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-3,5-pyridinedicarboxylic acid methyl 6-(5-phenyl-3-pyrazolyloxy)hexyl ester (CV-159), on rat ischemic brain injury. General Pharmacology: The Vascular System. [Link]

-

Ryu, Y., et al. (2001). Neuroprotective effects of 2,5-diaryl-3,4-dimethyltetrahydrofuran neolignans. Chemical & Pharmaceutical Bulletin. [Link]

Sources

- 1. ajrconline.org [ajrconline.org]

- 2. scielo.br [scielo.br]

- 3. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 4. Discovery and pharmacological characterization of 1,2,3,4-tetrahydroquinoline derivatives as RORγ inverse agonists against prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and antiinflammatory activity of certain 5,6,7,8-tetrahydroquinolines and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 7-Chloroquinolinehydrazones as First-in-Class Anticancer Experimental Drugs in the NCI-60 Screen among Different Investigated Series of Aryl, Quinoline, Pyridine, Benzothiazole and Imidazolehydrazones - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. umtm.cz [umtm.cz]

- 9. mdpi.com [mdpi.com]

- 10. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Medicinal chemistry perspectives of 1,2,3,4-tetrahydroisoquinoline analogs – biological activities and SAR studies - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01480C [pubs.rsc.org]

- 12. The mechanism of 1,2,3,4-tetrahydroisoquinolines neuroprotection: the importance of free radicals scavenging properties and inhibition of glutamate-induced excitotoxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 4-amino-7-chloroquinoline derivatives for treating Parkinson's disease: implications for drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationship of 7-Chloro-4-(Phenylselanyl) Quinoline: Novel Antinociceptive and Anti-Inflammatory Effects in Mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Pharmacology of Chloroquine and Hydroxychloroquine - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Pharmacokinetics of Chloroquine and Monodesethylchloroquine in Pregnancy - PMC [pmc.ncbi.nlm.nih.gov]

7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline derivatives synthesis

An In-Depth Technical Guide to the Synthesis of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline Derivatives

Abstract

The 1,2,3,4-tetrahydroquinoline scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active compounds. The introduction of specific substituents, such as a chloro group at the 7-position and a gem-dimethyl group at the 4-position, can significantly modulate the physicochemical properties and biological activity of the resulting derivatives. This technical guide provides a comprehensive overview of the core synthetic strategies for constructing this compound derivatives. We will delve into the mechanistic underpinnings of classical acid-catalyzed cyclization reactions, explore modern catalytic approaches, and provide detailed, field-proven protocols for their synthesis and characterization. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this valuable scaffold in their work.

Introduction: The Strategic Importance of the Substituted Tetrahydroquinoline Core

Tetrahydroquinolines (THQs) represent a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities, including anticancer, antimalarial, and antibacterial properties.[1][2][3] The structural rigidity and three-dimensional nature of the THQ core make it an excellent scaffold for presenting pharmacophoric elements in a defined spatial orientation.

The specific functionalization of this core is a key strategy in drug design:

-

7-Chloro Substituent: The presence of a chlorine atom at the 7-position of the quinoline ring is a common feature in many successful drugs, including the antimalarial chloroquine.[4] This electron-withdrawing group can influence the pKa of the heterocyclic nitrogen, alter metabolic stability by blocking a potential site of oxidation, and enhance binding affinity through halogen bonding or by modifying the electronic character of the aromatic system.

-

4,4-dimethyl Group: The gem-dimethyl substitution at the C4 position serves two critical functions. Firstly, it introduces lipophilicity, which can enhance membrane permeability. Secondly, and more importantly, it acts as a "blocking" group that prevents oxidation and subsequent aromatization of the heterocyclic ring to a quinoline, thereby increasing the metabolic stability and preserving the sp3-hybridized, three-dimensional character of the scaffold.

This guide focuses on the practical synthesis of this targeted this compound framework, providing the necessary insights to enable its efficient construction and derivatization.

Retrosynthetic Analysis and Core Synthetic Strategies

The primary challenge in synthesizing the target scaffold lies in the construction of the heterocyclic ring with precise regiochemical control. A logical retrosynthetic analysis points to two main disconnection strategies, as illustrated below.

Caption: Retrosynthetic pathways for the target scaffold.

-

Strategy A (Acid-Catalyzed Cyclization): This is the most direct and atom-economical approach, involving the reaction of 3-chloroaniline with a three-carbon component, typically acetone, under strong acid catalysis. This falls under the umbrella of the Doebner-von Miller reaction or related cyclizations.

-

Strategy B (Reductive Cyclization): This domino reaction strategy involves the synthesis of a linear precursor containing a nitro group, which is then reduced to an amine in situ, triggering a spontaneous or catalyzed intramolecular cyclization to form the THQ ring.[5]

Primary Methodology: Acid-Catalyzed Condensation and Cyclization

The reaction of an aniline with two equivalents of an aldehyde or ketone under acidic conditions is a classic and robust method for constructing the tetrahydroquinoline core. For the synthesis of 4,4-dimethyl derivatives, acetone serves as an ideal and readily available starting material.

Mechanistic Rationale

The reaction proceeds through a cascade of acid-catalyzed steps. The causality behind the choice of strong acid (e.g., concentrated HCl, H₂SO₄, or polyphosphoric acid) is its dual role in catalyzing both the initial imine formation and the subsequent electrophilic aromatic substitution.

Caption: Key stages of the acid-catalyzed cyclization mechanism.

-

Aldol Condensation: Under acidic conditions, two molecules of acetone undergo self-condensation to form mesityl oxide.

-

Michael Addition: The aniline nitrogen of 3-chloroaniline acts as a nucleophile, attacking the β-carbon of the protonated mesityl oxide (a conjugate addition).

-

Iminium Ion Formation: The resulting keto-amine undergoes intramolecular condensation to form a cyclic iminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic iminium carbon, closing the six-membered ring. The chloro-substituent is meta-directing relative to the amine, favoring cyclization at the C6 position (para to the amine), which results in the desired 7-chloro substitution pattern.

-

Proton Transfer/Tautomerization: A final proton transfer step yields the stable this compound product.

Experimental Protocol: Synthesis from 3-Chloroaniline and Acetone

This protocol describes a self-validating system for the reliable synthesis of the target compound.

Materials:

-

3-Chloroaniline

-

Acetone (reagent grade)

-

Concentrated Hydrochloric Acid (HCl, 37%)

-

Sodium Hydroxide (NaOH) pellets

-

Diethyl ether or Dichloromethane

-

Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a thick-walled, sealed reaction vessel or a round-bottom flask equipped with a reflux condenser, combine 3-chloroaniline (1.0 eq) and a large excess of acetone (10-20 eq). Acetone serves as both reactant and solvent.

-

Acidification: Cool the mixture in an ice bath. Slowly and carefully add concentrated HCl (2.0-3.0 eq). The reaction is exothermic.

-

Heating: Securely seal the vessel or heat the flask to reflux. Maintain the reaction at 80-100°C for 24-48 hours. Monitor the reaction progress by TLC or GC-MS.

-

Work-up: After cooling to room temperature, pour the reaction mixture over crushed ice.

-

Basification: Slowly neutralize the mixture by adding a concentrated NaOH solution until the pH is >10. This step deprotonates the product and precipitates inorganic salts. Perform this step in a well-ventilated fume hood and cool the flask in an ice bath.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous MgSO₄, filter, and concentrate the solvent in vacuo using a rotary evaporator.

-

Purification: The crude product is typically a dark oil or solid. Purify via column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) or by vacuum distillation to yield the pure this compound.

Data Presentation: Reaction Parameter Optimization

| Parameter | Condition | Rationale / Field Insight | Typical Yield |

| Acid Catalyst | Conc. HCl, H₂SO₄, PPA | Strong, non-oxidizing acids are preferred. HCl is convenient as it forms a hydrochloride salt, which can sometimes be isolated directly. | 40-60% |

| Temperature | 80-120°C | Higher temperatures are required to drive the multiple equilibria towards the final cyclized product. Sealed tube reactions can achieve higher pressures and temperatures, accelerating the reaction. | |

| Reaction Time | 24-72 hours | The reaction is often slow; progress should be monitored to determine the optimal endpoint and avoid degradation. | |

| Reactant Ratio | Acetone in large excess | A large excess of acetone pushes the equilibrium towards the formation of mesityl oxide and the final product, in accordance with Le Châtelier's principle. |

Alternative Strategy: Domino Reductive Cyclization

For substrates where the strong acidity of the primary method is not tolerated, a domino (or cascade) reaction provides an elegant alternative.[5] This approach involves the initial synthesis of a linear precursor that is primed for cyclization upon reduction of a nitro group.

Workflow and Mechanistic Considerations

Caption: Workflow for the domino reductive cyclization approach.

The key to this strategy is the choice of catalyst and reaction conditions. A catalyst like Palladium on carbon (Pd/C) is highly effective at reducing both the nitro group and the alkene double bond.[5] The solvent can play a crucial role in selectivity; for instance, dichloromethane has been reported to afford good selectivity and high yields in similar reductive cyclizations.[5]

Representative Protocol

Precursor Synthesis: The starting nitro-chalcone analog can be prepared via condensation of 4-chloro-2-nitroacetophenone with acetone under basic conditions.

Reductive Cyclization:

-

Setup: To a solution of the 1-(4-chloro-2-nitrophenyl)-3-methylbut-2-en-1-one precursor (1.0 eq) in ethanol or dichloromethane, add 5-10 mol% of 5% Pd/C catalyst.

-

Hydrogenation: Place the reaction mixture in a hydrogenation apparatus and purge with hydrogen gas. Maintain a hydrogen atmosphere (1-4 atm) with vigorous stirring at room temperature.

-

Monitoring: Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing with the reaction solvent.

-

Purification: Concentrate the filtrate in vacuo and purify the residue by column chromatography to isolate the target tetrahydroquinoline.

Characterization

The synthesized this compound derivatives should be rigorously characterized using standard analytical techniques.

| Technique | Expected Observations for the Target Scaffold |

| ¹H NMR | - Aromatic protons in the 6.5-7.5 ppm range showing characteristic splitting patterns for a 1,2,4-trisubstituted ring. - A singlet for the two methyl groups (gem-dimethyl) around 1.3 ppm. - Methylene protons (C2 and C3) appearing as singlets or multiplets in the 1.8-3.5 ppm range. - A broad singlet for the N-H proton. |

| ¹³C NMR | - Distinct signals for the two methyl carbons (~25-30 ppm) and the quaternary C4 carbon (~35-45 ppm). - Signals for the C2 and C3 methylene carbons. - 6 aromatic carbon signals, including two quaternary carbons (one bearing Cl). |

| Mass Spec. | A clear molecular ion peak (M⁺) and a characteristic M+2 peak with ~1/3 the intensity of M⁺, confirming the presence of a single chlorine atom. |

| IR Spec. | A characteristic N-H stretching band around 3300-3400 cm⁻¹. |

Conclusion and Future Outlook

The synthesis of this compound derivatives is readily achievable through well-established chemical principles. The acid-catalyzed condensation of 3-chloroaniline and acetone remains the most direct and practical approach for large-scale synthesis, while domino reductive cyclization offers a milder alternative suitable for more sensitive substrates. The strategic combination of the 7-chloro and 4,4-gem-dimethyl substituents creates a metabolically robust scaffold with significant potential for the development of novel therapeutic agents. Future work in this area will likely focus on the asymmetric synthesis of chiral analogs and the further functionalization of this versatile core to explore new chemical space in drug discovery.

References

-

Bunce, R. A., et al. (2012). Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions. Molecules, 17(11), 13395-13431. [Link]

-

Garzinsky, D., et al. (2020). Synthesis of Tetrahydroquinolines via Borrowing Hydrogen Methodology Using a Manganese PN3 Pincer Catalyst. Organic Letters, 22(19), 7535–7540. [Link]

-

Organic Chemistry Portal. Synthesis of Tetrahydroquinolines. Organic Chemistry Portal. [Link]

-

Cheon, C.-H., et al. (2018). A chiral phosphoric acid as the sole catalyst enables an enantioselective synthesis of tetrahydroquinolines from 2-aminochalcones. The Journal of Organic Chemistry, 83(20), 12486-12495. [Link]

-

MDPI. (2021). Chemoenzymatic One-Pot Process for the Synthesis of Tetrahydroisoquinolines. Molecules, 26(21), 6656. [Link]

-

Baxendale, I. R., et al. (2021). Synthesis of 7-Chloroquinoline Derivatives Using Mixed Lithium-Magnesium Reagents. The Journal of Organic Chemistry, 86(19), 13402–13419. [Link]

-

El-Sayed, W. M., et al. (2018). Click synthesis of new 7-chloroquinoline derivatives by using ultrasound irradiation and evaluation of their biological activity. Journal of Heterocyclic Chemistry, 55(6), 1436-1445. [Link]

-

de Fátima, Â., et al. (2020). Morita-Baylis-Hillman Reaction with 7-Chloroquinoline Derivatives-New Compounds with Potential Anticancer Activity. Journal of the Brazilian Chemical Society, 31(10), 2136-2146. [Link]

-

Tukulula, M., et al. (2021). Novel 7-Chloro-(4-thioalkylquinoline) Derivatives: Synthesis and Antiproliferative Activity through Inducing Apoptosis and DNA/RNA Damage. Molecules, 26(16), 4991. [Link]

-

Wujec, M., et al. (2022). Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction. Scientific Reports, 12(1), 1-13. [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. Tetrahydroquinolinone derivatives exert antiproliferative effect on lung cancer cells through apoptosis induction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CHLOROQUINE synthesis - chemicalbook [chemicalbook.com]

- 5. Recent Syntheses of 1,2,3,4-Tetrahydroquinolines, 2,3-Dihydro-4(1H)-quinolinones and 4(1H)-Quinolinones using Domino Reactions - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In Vitro Characterization of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline

Prepared by: Gemini, Senior Application Scientist

Abstract

This guide provides a comprehensive, technically-grounded framework for the initial in vitro characterization of 7-Chloro-4,4-dimethyl-1,2,3,4-tetrahydroquinoline, a novel chemical entity (NCE) built upon the privileged tetrahydroquinoline scaffold. Recognizing the diverse biological activities associated with this chemical class—including anticancer, antimicrobial, and neuroprotective effects—this document outlines a systematic, tiered approach for its preclinical evaluation.[1][2] We present detailed, field-proven protocols for foundational safety assessments, primary screening for biological activity, mechanistic elucidation, and early ADME-Tox profiling. The causality behind experimental choices is explained to empower researchers in drug discovery to not only execute these assays but also to interpret the resulting data with confidence. This guide is intended for researchers, scientists, and drug development professionals seeking to rigorously evaluate the therapeutic potential of novel tetrahydroquinoline derivatives.

Introduction to this compound

Chemical Structure and Physicochemical Properties

The subject of this guide is this compound. Its structure features a tetrahydroquinoline core, which is a recognized "privileged scaffold" in medicinal chemistry due to its frequent appearance in bioactive compounds.[1][3] The specific substitutions—a chlorine atom at position 7 and gem-dimethyl groups at position 4—are expected to modulate its physicochemical and pharmacological properties.

-

Structure: (Illustrative structure, exact representation may vary)

-